molecular formula C14H15F2NO4 B13568899 1-((Benzyloxy)carbonyl)-4,4-difluoropiperidine-3-carboxylic acid CAS No. 1303974-25-5

1-((Benzyloxy)carbonyl)-4,4-difluoropiperidine-3-carboxylic acid

Cat. No.: B13568899
CAS No.: 1303974-25-5
M. Wt: 299.27 g/mol
InChI Key: BESFNGRFFPFNNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((Benzyloxy)carbonyl)-4,4-difluoropiperidine-3-carboxylic acid is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen atom of the piperidine ring, along with two fluorine atoms at the 4-position and a carboxylic acid group at the 3-position

Preparation Methods

The synthesis of 1-((Benzyloxy)carbonyl)-4,4-difluoropiperidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of Fluorine Atoms: The fluorine atoms can be introduced via electrophilic fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced through a reaction with benzyl chloroformate.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-((Benzyloxy)carbonyl)-4,4-difluoropiperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxycarbonyl group, using nucleophiles such as amines or thiols.

    Hydrolysis: The benzyloxycarbonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

1-((Benzyloxy)carbonyl)-4,4-difluoropiperidine-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: The compound is used in the development of materials with specific properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 1-((Benzyloxy)carbonyl)-4,4-difluoropiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for amines, suppressing their nucleophilic and basic properties. The fluorine atoms can influence the compound’s reactivity and stability, while the carboxylic acid group can participate in hydrogen bonding and other interactions. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-((Benzyloxy)carbonyl)-4,4-difluoropiperidine-3-carboxylic acid can be compared with other similar compounds, such as:

    1-((Benzyloxy)carbonyl)piperidine-4-carboxylic acid: Lacks the fluorine atoms, which can result in different reactivity and biological activity.

    4,4-Difluoropiperidine-3-carboxylic acid:

    1-((Benzyloxy)carbonyl)-piperidine-3-carboxylic acid: Similar structure but without the fluorine atoms, leading to different chemical behavior.

The presence of the fluorine atoms and the benzyloxycarbonyl group in this compound makes it unique and potentially more versatile in various applications.

Properties

CAS No.

1303974-25-5

Molecular Formula

C14H15F2NO4

Molecular Weight

299.27 g/mol

IUPAC Name

4,4-difluoro-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid

InChI

InChI=1S/C14H15F2NO4/c15-14(16)6-7-17(8-11(14)12(18)19)13(20)21-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,18,19)

InChI Key

BESFNGRFFPFNNQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(C1(F)F)C(=O)O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.